molecular formula C13H10O B8619858 2-Propenal, 3-(1-naphthalenyl)-, (E)- CAS No. 113388-92-4

2-Propenal, 3-(1-naphthalenyl)-, (E)-

Cat. No.: B8619858
CAS No.: 113388-92-4
M. Wt: 182.22 g/mol
InChI Key: UTHCEVDIYLRXTA-UHFFFAOYSA-N
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Description

Contextual Significance within Organic Chemistry Research

(E)-3-(1-Naphthalenyl)-2-propenal, also known as (E)-3-(1-naphthyl)acrolein, holds contextual significance in organic chemistry primarily as a structural analog of cinnamaldehyde (B126680) and its derivatives. The core structure, featuring an extended π-conjugated system encompassing the naphthalene (B1677914) ring and the propenal backbone, is a key feature in many compounds studied for their optical and electronic properties. The naphthalene moiety, larger and more electron-rich than the simple phenyl group found in cinnamaldehyde, can impart distinct characteristics to the molecule, influencing its reactivity and potential applications.

The presence of the α,β-unsaturated aldehyde functional group makes it a versatile synthetic intermediate. This group is susceptible to a variety of chemical transformations, including nucleophilic additions (both 1,2- and 1,4-addition), cycloadditions, and oxidation/reduction reactions. ontosight.ai Consequently, it serves as a valuable building block for the synthesis of more complex molecular architectures, potentially leading to novel pharmaceuticals, agrochemicals, or materials. ontosight.ai Research on similar naphthalenyl propenone compounds suggests that this class of molecules is often investigated for potential biological activities, including anti-inflammatory and antimicrobial properties. ontosight.ai

Scope and Objectives of Academic Inquiry

Academic inquiry into (E)-3-(1-naphthalenyl)-2-propenal logically focuses on several key areas:

Synthesis and Characterization: A primary objective is the development of efficient and stereoselective synthetic routes to the compound. The most common method for synthesizing α,β-unsaturated aldehydes of this type is the Claisen-Schmidt condensation. wikipedia.orggordon.edu This reaction would involve the base-catalyzed condensation of 1-naphthaldehyde (B104281) with acetaldehyde. miracosta.edu Subsequent academic work would involve the thorough characterization of the molecule's structure and purity using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry.

Exploration of Reactivity: A significant portion of research would be dedicated to understanding the chemical reactivity of the compound. This includes studying its behavior in various organic reactions to establish its utility as a synthetic precursor. The conjugated system allows for selective reactions at the carbonyl carbon, the β-carbon, or across the double bond.

Investigation of Physicochemical Properties: Academic studies would aim to determine the compound's physical and chemical properties, such as its melting point, boiling point, solubility, and spectroscopic characteristics (UV-Vis, fluorescence). These properties are fundamental to understanding its behavior and identifying potential applications, for example, in the creation of dyes and pigments. knowde.com

Historical Development and Evolution of Research Areas Related to (E)-3-(1-Naphthalenyl)-2-Propenal

While specific historical research on (E)-3-(1-naphthalenyl)-2-propenal is not extensively documented, its scientific lineage can be traced through the development of related fields. The foundational chemistry for its synthesis lies in the aldol (B89426) condensation, a cornerstone of organic chemistry, and more specifically the Claisen-Schmidt condensation, which was independently described by Rainer Ludwig Claisen and J. Gustav Schmidt in the 1880s. wikipedia.org This reaction, which condenses an aromatic carbonyl compound with an enolizable aldehyde or ketone, remains a primary method for creating α,β-unsaturated carbonyl systems. wikipedia.orgmiracosta.edu

Research into naphthalene derivatives has a long history, beginning with its isolation from coal tar in the early 19th century. wikipedia.org Over the decades, naphthalene and its derivatives have become crucial intermediates in the synthesis of dyes, polymers, solvents, and pharmaceuticals. knowde.comwikipedia.org

Similarly, the study of α,β-unsaturated aldehydes, such as acrolein and cinnamaldehyde, has evolved significantly. foodb.cafoodb.ca Initially valued for their fragrances and flavors, their rich reactivity has made them staples in synthetic organic chemistry. foodb.ca Modern research often focuses on the biological activities of these compounds and their derivatives, driven by the discovery of antimicrobial and anti-inflammatory properties in many natural and synthetic analogs. ontosight.ai

Detailed Research Findings

Although specific experimental data for (E)-3-(1-naphthalenyl)-2-propenal is limited in readily available literature, its properties can be inferred from closely related compounds and established chemical principles.

Predicted Chemical Properties

The following table outlines the predicted physicochemical properties based on computational models and data from analogous structures like ethyl 3-(naphthalen-1-yl)prop-2-enoate. nih.gov

PropertyPredicted Value
Molecular Formula C₁₃H₁₀O
Molecular Weight 182.22 g/mol
Appearance Likely a pale yellow solid or oil
XLogP3 ~3.0-3.5
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 2
Topological Polar Surface Area 17.1 Ų
Complexity ~190-200

This data is computationally predicted and may vary from experimental values.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113388-92-4

Molecular Formula

C13H10O

Molecular Weight

182.22 g/mol

IUPAC Name

3-naphthalen-1-ylprop-2-enal

InChI

InChI=1S/C13H10O/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-10H

InChI Key

UTHCEVDIYLRXTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=CC=O

Origin of Product

United States

Nomenclature and Isomeric Considerations in Research Methodologies

Systematic IUPAC and Common Nomenclatures Employed in Academic Literature

The unambiguous identification of a chemical compound in scientific literature is paramount. For “2-Propenal, 3-(1-naphthalenyl)-, (E)-”, several names are utilized, adhering to both systematic and common nomenclature rules.

The systematic name, as dictated by the International Union of Pure and Applied Chemistry (IUPAC), is (2E)-3-(naphthalen-1-yl)prop-2-enal . This name precisely describes the molecule's structure: a three-carbon aldehyde ("prop-2-enal") with a double bond at the second carbon, a naphthalen-1-yl group attached to the third carbon, and the (E) configuration around the double bond.

In academic and commercial contexts, a variety of common names and synonyms are also encountered. These include:

(E)-3-(1-Naphthyl)acrylaldehyde

(E)-3-(Naphthalen-1-yl)acrylaldehyde

(E)-3-(1-Naphthalenyl)-2-propenal

The parent compound, 2-propenal, is also commonly known as acrolein. foodb.ca Similarly, the closely related compound 3-phenyl-2-propenal (B7806391) is widely known as cinnamaldehyde (B126680). nih.gov The (E)-isomer of cinnamaldehyde is the more thermodynamically stable and common form. industrialchemicals.gov.au

Table 1: Nomenclature for 2-Propenal, 3-(1-naphthalenyl)-, (E)-
TypeName
Systematic IUPAC Name (2E)-3-(naphthalen-1-yl)prop-2-enal
Common Name (E)-3-(1-Naphthyl)acrylaldehyde
Alternative Name (E)-3-(Naphthalen-1-yl)acrylaldehyde
Alternative Name (E)-3-(1-Naphthalenyl)-2-propenal

Stereochemical Research on the (E)-Isomer and Related Geometric Configurations

The presence of a carbon-carbon double bond in the propenal chain of 3-(1-naphthalenyl)-2-propenal gives rise to geometric isomerism. The two possible isomers are designated as (E) and (Z), stemming from the Latin words entgegen (opposite) and zusammen (together), respectively.

The (E)-isomer, which is the focus of this article, has the higher priority substituents on opposite sides of the double bond. In this case, the naphthalene (B1677914) group and the aldehyde group are on opposite sides. The (Z)-isomer, conversely, would have these groups on the same side. The stereochemistry of these isomers is a critical factor in their physical, chemical, and biological properties.

Research on related α,β-unsaturated aldehydes, such as cinnamaldehyde, has shown that the (E)-isomer is generally more stable than the (Z)-isomer due to reduced steric hindrance. industrialchemicals.gov.au This stability often translates to the (E)-isomer being the predominant or exclusively synthesized form in many chemical reactions. The synthesis of specific isomers, such as the (Z)-isomer, may require stereoselective synthetic methods. rsc.org

The characterization and differentiation of (E) and (Z) isomers are typically achieved through spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy, where the coupling constants of the vinylic protons can distinguish between the two geometric configurations.

Isomeric Purity and its Implications for Mechanistic and Synthetic Research Outcomes

In the realms of mechanistic and synthetic chemistry, the isomeric purity of a compound is of utmost importance. The presence of an undesired isomer, even in small amounts, can lead to ambiguous or erroneous results.

For mechanistic studies investigating the reactivity of the aldehyde or the double bond in (E)-3-(1-naphthalenyl)-2-propenal, the presence of the (Z)-isomer could introduce alternative reaction pathways, complicating the kinetic and mechanistic analysis. The distinct spatial arrangement of the functional groups in the (Z)-isomer can lead to different reaction rates and product distributions.

In synthetic research, where (E)-3-(1-naphthalenyl)-2-propenal might be used as a starting material or an intermediate, isomeric purity is crucial for achieving the desired stereochemistry in the final product. The use of an isomerically pure starting material simplifies the purification of the product and ensures the stereochemical integrity of the synthetic route. For instance, in cycloaddition reactions, the stereochemistry of the dienophile, in this case, the α,β-unsaturated aldehyde, directly influences the stereochemistry of the resulting cyclic product.

The commercial availability of related compounds like cinnamaldehyde often specifies the isomeric composition, with the (E)-isomer being the major component. industrialchemicals.gov.au Researchers must be cognizant of the isomeric purity of their reagents and employ appropriate analytical techniques, such as High-Performance Liquid Chromatography (HPLC) or NMR spectroscopy, to verify it before use.

Advanced Synthetic Methodologies for E 3 1 Naphthalenyl 2 Propenal

Strategies for Carbon-Carbon Bond Formation in Conjugated Systems

The construction of the α,β-unsaturated aldehyde system in (E)-3-(1-naphthalenyl)-2-propenal relies on robust carbon-carbon bond-forming reactions. Key strategies include olefination reactions, which directly form the double bond, aldol (B89426) condensations followed by dehydration, and palladium-catalyzed coupling methods.

Wittig and Horner-Wadsworth-Emmons Olefination Variants

Olefination reactions are fundamental in alkene synthesis. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are particularly effective for converting carbonyl compounds, such as 1-naphthaldehyde (B104281), into the desired propenal structure.

The Wittig reaction utilizes a phosphorus ylide, also known as a Wittig reagent, to react with an aldehyde or ketone. lumenlearning.com The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form an alkene and a phosphine oxide, with the formation of the stable P=O bond being the driving force. lumenlearning.com For the synthesis of (E)-3-(1-naphthalenyl)-2-propenal, 1-naphthaldehyde would be reacted with an appropriate phosphorus ylide. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group, are less reactive and generally lead to the thermodynamically more stable (E)-alkene with high selectivity. organic-chemistry.orgwikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs phosphonate-stabilized carbanions. wikipedia.org These carbanions are more nucleophilic and typically less basic than the corresponding Wittig reagents. wikipedia.orgyoutube.com A significant advantage of the HWE reaction is that it almost exclusively produces the (E)-alkene, especially with aromatic aldehydes. wikipedia.orgalfa-chemistry.com The reaction mechanism involves the formation of an intermediate that can equilibrate, leading to the thermodynamically favored trans-oxaphosphetane, which then eliminates to give the (E)-alkene. wikipedia.org Another practical benefit is that the byproduct, a water-soluble phosphate ester, is easily removed from the reaction mixture, simplifying purification. alfa-chemistry.com

Table 1: Comparison of Wittig and HWE Reactions for (E)-3-(1-Naphthalenyl)-2-Propenal Synthesis

Feature Wittig Reaction Horner-Wadsworth-Emmons (HWE) Reaction
Reagent Phosphorus Ylide (from Triphenylphosphine) Phosphonate Carbanion
Key Reactant 1-Naphthaldehyde 1-Naphthaldehyde
Stereoselectivity Variable; (E)-isomer favored with stabilized ylides Excellent; strongly favors (E)-isomer
Reactivity Less reactive with sterically hindered ketones More reactive; effective with hindered ketones
Byproduct Triphenylphosphine (B44618) oxide (often difficult to remove) Water-soluble phosphate ester (easy to remove)
Typical Base Strong bases like n-BuLi, NaH, NaOMe NaH, K2CO3, DBU

Aldol Condensation Approaches and Dehydration Mechanisms

Aldol condensation is a cornerstone of carbon-carbon bond formation, creating a β-hydroxy carbonyl compound that can be dehydrated to an α,β-unsaturated carbonyl compound. wikipedia.org In the synthesis of 3-(1-naphthalenyl)-2-propenal, a crossed or mixed aldol condensation between 1-naphthaldehyde and an enolizable aldehyde like acetaldehyde or propanal is employed. researchgate.net

The reaction is typically catalyzed by a base or an acid. sigmaaldrich.com

Base-Catalyzed Mechanism : A base, such as sodium hydroxide, abstracts an acidic α-hydrogen from acetaldehyde to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 1-naphthaldehyde. The resulting β-hydroxy aldehyde intermediate can then undergo dehydration. openstax.org The dehydration step under basic conditions is often an E1cB elimination mechanism, where the α-hydrogen is removed to form an enolate, which then expels the hydroxide leaving group. openstax.orglibretexts.org

Acid-Catalyzed Mechanism : Under acidic conditions, the carbonyl oxygen of acetaldehyde is protonated, facilitating tautomerization to its enol form. The enol then attacks the protonated carbonyl of 1-naphthaldehyde. The subsequent dehydration of the β-hydroxy aldehyde product is readily achieved, as protonation of the hydroxyl group makes it a good leaving group (water). libretexts.org

The dehydration of the aldol addition product is driven by the formation of the stable, conjugated π-system of the α,β-unsaturated aldehyde. openstax.orglibretexts.org Often, the reaction conditions required for dehydration are only slightly more vigorous than those for the initial aldol addition, allowing for a one-pot synthesis of the final enone product. openstax.org

Palladium-Catalyzed Coupling Reactions (e.g., Heck Reactions)

The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a powerful method for forming substituted alkenes. It involves the palladium-catalyzed coupling of an unsaturated halide with an alkene in the presence of a base. wikipedia.orglibretexts.org For the synthesis of (E)-3-(1-naphthalenyl)-2-propenal, this would typically involve the reaction of a 1-halonaphthalene (e.g., 1-bromonaphthalene or 1-iodonaphthalene) with acrolein.

The catalytic cycle of the Heck reaction generally involves four key steps: nih.gov

Oxidative Addition : The palladium(0) catalyst reacts with the aryl halide (1-halonaphthalene) to form a palladium(II) complex.

Migratory Insertion (Syn-Addition) : The alkene (acrolein) coordinates to the palladium complex and then inserts into the palladium-aryl bond.

β-Hydride Elimination (Syn-Elimination) : A hydrogen atom from the adjacent carbon is eliminated, forming the alkene product and a palladium-hydride complex. This step typically proceeds to favor the formation of the more stable trans (E) isomer.

Reductive Elimination : The base regenerates the palladium(0) catalyst from the palladium-hydride complex, allowing the cycle to continue.

The Heck reaction is known for its excellent stereoselectivity, providing outstanding control for the formation of the (E)-isomer. organic-chemistry.org A variety of palladium catalysts and precatalysts can be used, including Pd(OAc)₂, PdCl₂, and tetrakis(triphenylphosphine)palladium(0), often in combination with phosphine ligands. wikipedia.org

Table 2: Typical Components of a Heck Reaction for (E)-3-(1-Naphthalenyl)-2-Propenal Synthesis

Component Examples Role in Reaction
Aryl Halide 1-Iodonaphthalene, 1-Bromonaphthalene Source of the naphthalenyl group
Alkene Acrolein Source of the propenal backbone
Palladium Catalyst Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ Catalyzes the C-C bond formation
Ligand Triphenylphosphine (PPh₃), BINAP Stabilizes the catalyst, influences reactivity
Base Triethylamine (Et₃N), Potassium carbonate (K₂CO₃) Neutralizes the generated acid (HX), regenerates the catalyst
Solvent Acetonitrile (B52724), Dimethylformamide (DMF), Toluene Dissolves reactants and catalyst

Stereoselective Synthesis of (E)-3-(1-Naphthalenyl)-2-Propenal

Achieving high stereoselectivity for the desired (E)-isomer is a critical aspect of synthesizing 3-(1-naphthalenyl)-2-propenal. This is controlled through the choice of catalytic systems and the careful optimization of reaction conditions.

Catalytic Systems for E-Stereocontrol

The choice of catalyst and associated ligands is paramount for controlling the stereochemical outcome of the synthesis.

In HWE Reactions : While the HWE reaction inherently favors the (E)-product, the choice of base and counterion can fine-tune this selectivity. For instance, using lithium bases can sometimes enhance (E)-selectivity compared to potassium or sodium bases. wikipedia.org

In Aldol Condensations : Organocatalysts, such as L-proline, have been used to promote aldol condensations. These systems can proceed through an enamine mechanism, which can influence the stereoselectivity of the subsequent dehydration step to favor the (E)-isomer under mild conditions. nih.gov

In Heck Reactions : The stereoselectivity is largely governed by the mechanism of β-hydride elimination. However, the ligand on the palladium catalyst can play a crucial role. Bulky phosphine ligands can influence the regioselectivity and stability of the intermediates, further ensuring the formation of the trans product. Palladium N-heterocyclic carbene (NHC) complexes have also been developed as highly active and stable catalysts that promote efficient and stereoselective Heck couplings. ajol.info

Optimization of Reaction Conditions for Stereospecificity

Fine-tuning reaction parameters is essential for maximizing the yield and stereospecificity of the (E)-isomer. nih.gov

Temperature : In many olefination and condensation reactions, temperature plays a key role. For HWE reactions, higher temperatures (e.g., room temperature vs. -78°C) generally increase the proportion of the (E)-alkene by ensuring the intermediates reach thermodynamic equilibrium. wikipedia.org In aldol condensations, higher temperatures promote the dehydration step, driving the reaction towards the final conjugated product. openstax.org

Solvent : The polarity and nature of the solvent can affect reaction rates and selectivity. For instance, protic solvents might favor certain transition states over others. In some cases, greener solvents like ethanol (B145695) can be optimized to give high conversions and selectivity. nih.gov

Base/Catalyst Concentration : The choice and concentration of the base or catalyst can significantly impact the reaction. In aldol condensations, the stoichiometry of the base can determine the rate of enolate formation and subsequent reaction steps. In catalytic reactions like the Heck reaction, the catalyst loading must be optimized to ensure efficient turnover without promoting side reactions.

Reactant Stoichiometry : Adjusting the ratio of reactants can be crucial, particularly in mixed aldol condensations, to minimize self-condensation of the enolizable partner (e.g., acetaldehyde) and maximize the desired cross-condensation product. researchgate.net

Table 3: Effect of Reaction Parameters on (E)-Isomer Selectivity

Parameter Effect on (E)-Selectivity Reaction Type(s) Rationale
Increasing Temperature Generally increases HWE, Aldol Condensation Favors thermodynamic product; promotes dehydration
Steric Bulk of Reactants Increases HWE Larger groups prefer to be in a trans orientation in the transition state
Choice of Cation (Base) Can influence (Li > Na > K) HWE Affects the aggregation and reactivity of the phosphonate carbanion
Use of Stabilized Ylides Increases Wittig Reversible initial addition allows for thermodynamic control
Palladium Ligand Choice Can be optimized Heck Influences the electronic and steric environment of the catalyst

Chemo- and Regioselectivity in Synthetic Pathways

The selective synthesis of (E)-3-(1-naphthalenyl)-2-propenal requires careful control over both chemoselectivity—the preferential reaction of one functional group over another—and regioselectivity—the control of the position of bond formation. Several classical carbon-carbon bond-forming reactions can be employed, with their selectivity being highly dependent on the reaction conditions.

Claisen-Schmidt Condensation: A primary route to α,β-unsaturated aldehydes is the Claisen-Schmidt condensation, a type of crossed aldol condensation. In this case, 1-naphthaldehyde would react with acetaldehyde in the presence of a base or acid catalyst. sigmaaldrich.com To ensure high chemoselectivity and avoid self-condensation of acetaldehyde, 1-naphthaldehyde, which cannot enolize, is typically used in excess or the acetaldehyde is added slowly to the reaction mixture. The regioselectivity is inherently controlled as the enolate can only form from acetaldehyde. The stereoselectivity, yielding the desired (E)-isomer, is generally favored due to the thermodynamic stability of the trans-alkene, where steric hindrance between the bulky naphthalene (B1677914) ring and the aldehyde group is minimized.

Wittig Reaction: The Wittig reaction offers another powerful tool for the synthesis of alkenes with good control over the location of the double bond. masterorganicchemistry.com The reaction of 1-naphthaldehyde with a suitable phosphorus ylide, such as formylmethylenetriphenylphosphorane (Ph₃P=CHCHO), would yield the target compound. The chemo- and regioselectivity of the Wittig reaction are excellent, as the ylide carbon selectively attacks the carbonyl carbon of the aldehyde. The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide. wikipedia.org Stabilized ylides, such as the one required for this synthesis, generally favor the formation of the (E)-alkene. wikipedia.org

Horner-Wadsworth-Emmons (HWE) Reaction: The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate carbanion. wikipedia.org Reacting 1-naphthaldehyde with a phosphonate ester, such as diethyl formylphosphonate, in the presence of a base, provides (E)-3-(1-naphthalenyl)-2-propenal. The HWE reaction is often preferred over the Wittig reaction because it typically provides excellent (E)-selectivity for the synthesis of α,β-unsaturated aldehydes and the water-soluble phosphate byproduct is easily removed, simplifying purification. wikipedia.orgorganic-chemistry.org The choice of base and reaction conditions can influence the E/Z ratio of the product. mdpi.com

MethodReactantsTypical Catalyst/BaseKey Selectivity Aspects
Claisen-Schmidt Condensation1-Naphthaldehyde, AcetaldehydeNaOH, KOHChemoselectivity controlled by reaction conditions; generally favors the thermodynamic (E)-isomer.
Wittig Reaction1-Naphthaldehyde, FormylmethylenetriphenylphosphoraneStrong base (e.g., n-BuLi)Excellent chemo- and regioselectivity; stabilized ylides favor the (E)-isomer. wikipedia.org
Horner-Wadsworth-Emmons Reaction1-Naphthaldehyde, Diethyl formylphosphonateNaH, DBUExcellent chemo- and regioselectivity; typically high (E)-selectivity. wikipedia.orgorganic-chemistry.org

Novel Synthetic Pathways and Green Chemistry Approaches for Production

Recent advancements in organic synthesis have led to the development of novel and more environmentally benign methods for the construction of α,β-unsaturated aldehydes. These approaches often offer milder reaction conditions, higher atom economy, and reduced waste generation.

Oxidative Heck Reaction: A notable novel pathway is the palladium-catalyzed oxidative Heck reaction. nih.gov This method allows for the direct coupling of an arylboronic acid with an olefin. For the synthesis of (E)-3-(1-naphthalenyl)-2-propenal, 1-naphthaleneboronic acid could be coupled with acrolein in the presence of a palladium catalyst and an oxidant. nih.gov This reaction often proceeds under mild, base-free conditions and can exhibit high regio- and stereoselectivity for the β-arylation of the α,β-unsaturated aldehyde, leading to the desired (E)-isomer. researchgate.net

Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals. For the production of (E)-3-(1-naphthalenyl)-2-propenal, several green strategies can be envisioned.

Solvent-Free Synthesis: Inspired by the solvent-free synthesis of chalcones, a similar approach could be adopted for the Claisen-Schmidt condensation of 1-naphthaldehyde and acetaldehyde. acs.orggctlc.org Grinding the reactants with a solid base, such as sodium hydroxide, can lead to high yields and purity, eliminating the need for organic solvents. acs.org

Aqueous Media: The Wittig reaction, traditionally performed in anhydrous organic solvents, has been shown to be effective in aqueous media for a range of aldehydes and stabilized ylides. acs.orgresearchgate.net Conducting the synthesis of (E)-3-(1-naphthalenyl)-2-propenal in water would significantly reduce the environmental impact of the process. acs.orgresearchgate.net

Heterogeneous Catalysis: The use of solid, reusable catalysts is a key aspect of green chemistry. For aldol-type condensations, heterogeneous basic catalysts, such as cesium-exchanged zeolites, have been successfully employed. scielo.brdoaj.orgresearchgate.net These catalysts can be easily separated from the reaction mixture and potentially reused, minimizing waste. scielo.brresearchgate.net

ApproachKey FeaturesPotential Application to Target Synthesis
Oxidative Heck ReactionPalladium-catalyzed, mild conditions, direct arylation. nih.govCoupling of 1-naphthaleneboronic acid and acrolein.
Solvent-Free SynthesisReduced solvent waste, often high yields. acs.orggctlc.orgSolid-state Claisen-Schmidt condensation.
Aqueous Wittig ReactionUse of water as a green solvent. acs.orgresearchgate.netReaction of 1-naphthaldehyde with a stabilized ylide in water.
Heterogeneous CatalysisReusable catalyst, simplified workup. scielo.brresearchgate.netAldol condensation using a solid base catalyst.

Reaction Mechanisms and Reactivity Profiles of E 3 1 Naphthalenyl 2 Propenal

Nucleophilic Addition Reactions to the α,β-Unsaturated Aldehyde Moiety

Nucleophilic additions to α,β-unsaturated aldehydes like (E)-3-(1-naphthalenyl)-2-propenal can proceed via two main pathways: conjugate addition to the β-carbon (a 1,4-addition across the conjugated system) or direct addition to the carbonyl carbon (a 1,2-addition).

Conjugate addition, often referred to as the Michael addition, involves the attack of a nucleophile on the electrophilic β-carbon of the α,β-unsaturated system. In (E)-3-(1-naphthalenyl)-2-propenal, the electron-withdrawing aldehyde group polarizes the C=C double bond, rendering the β-carbon susceptible to attack by soft nucleophiles. The reaction mechanism begins with the nucleophile adding to the β-carbon, which causes the π-electrons of the double bond to shift, ultimately leading to the formation of an enolate intermediate where the negative charge is delocalized onto the oxygen atom. This enolate is then protonated, typically during an aqueous workup, to yield the saturated aldehyde product.

Soft nucleophiles, which have a more diffuse charge and are more polarizable, preferentially undergo 1,4-addition. Common nucleophiles for this reaction include thiols, amines, and carbon nucleophiles like enolates and malonates. These reactions are highly valuable in synthetic chemistry for forming new carbon-sulfur, carbon-nitrogen, and carbon-carbon bonds. Organocatalysis, particularly using chiral secondary amines or thioureas, has emerged as a powerful tool to achieve high enantioselectivity in these additions. nih.govrsc.org

Table 1: Representative Conjugate Addition Reactions

Nucleophile Reagent Example Product Type Typical Conditions
Thiol Thiophenol 3-(1-Naphthalenyl)-3-(phenylthio)propanal Base catalyst (e.g., Et3N) or catalyst-free in water acsgcipr.org
Amine Aniline 3-Anilino-3-(1-naphthalenyl)propanal Often proceeds in polar protic solvents without a catalyst nih.gov
Malonate Diethyl malonate Diethyl 2-(1-(1-naphthalenyl)-3-oxopropyl)malonate Base catalyst (e.g., NaOEt); organocatalysts for asymmetric versions rsc.org

Direct (1,2) Additions

Direct addition involves the nucleophilic attack on the carbonyl carbon, which is the most electropositive atom in the molecule. This pathway is analogous to the addition reactions seen in simple aldehydes and ketones. The reaction proceeds through a tetrahedral alkoxide intermediate, which is subsequently protonated during workup to yield a secondary alcohol.

This mode of addition is favored by "hard" nucleophiles. According to the principle of Hard and Soft Acids and Bases (HSAB), hard nucleophiles (which are compact and have a high charge density) prefer to attack the hard electrophilic center, the carbonyl carbon. Reaction conditions also play a role; direct additions are often kinetically favored and may predominate at lower temperatures.

Organometallic reagents, such as organolithium and Grignard reagents, are characterized by a highly polarized carbon-metal bond, which makes the carbon atom a potent nucleophile and a strong base. Due to the high concentration of negative charge on the carbon atom, they are considered hard nucleophiles. youtube.com Consequently, they overwhelmingly favor the direct (1,2) addition pathway when reacting with α,β-unsaturated aldehydes like (E)-3-(1-naphthalenyl)-2-propenal.

The mechanism involves the nucleophilic carbon of the organometallic reagent attacking the electrophilic carbonyl carbon. This attack breaks the C=O π-bond, forming a tetrahedral lithium or magnesium alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to furnish the corresponding secondary alcohol. This reaction is a fundamental C-C bond-forming strategy, allowing for the synthesis of complex alcohols from simpler aldehyde precursors. masterorganicchemistry.comleah4sci.com

Table 2: Products of Direct Addition with Organometallic Reagents

Reagent Formula Expected 1,2-Adduct
Methyllithium CH3Li 1-(1-Naphthalenyl)but-1-en-3-ol
n-Butyllithium n-BuLi 1-(1-Naphthalenyl)hept-1-en-3-ol
Phenylmagnesium bromide PhMgBr 1-(1-Naphthalenyl)-3-phenylprop-2-en-1-ol

Cycloaddition Reactions and Pericyclic Transformations

The conjugated π-system of (E)-3-(1-naphthalenyl)-2-propenal also allows it to participate in pericyclic reactions, most notably cycloadditions, where it can act as a 2π component.

In the Diels-Alder reaction, a [4+2] cycloaddition, (E)-3-(1-naphthalenyl)-2-propenal can function as the dienophile. The electron-withdrawing nature of the aldehyde group activates the C=C double bond for reaction with a conjugated diene (the 4π component). These reactions are highly valuable for the stereospecific construction of six-membered rings. nih.gov

The stereochemistry of the Diels-Alder reaction is highly predictable. The reaction is stereospecific with respect to the dienophile, meaning the trans geometry of the propenal backbone is retained in the product. Furthermore, the reaction typically favors the formation of the endo product due to secondary orbital interactions between the π-system of the activating group (the aldehyde and naphthalene (B1677914) ring) and the developing π-system of the diene in the transition state.

When an unsymmetrical diene is used, the regioselectivity of the reaction is governed by the electronic properties of the substituents on both the diene and the dienophile. For instance, in a reaction with a 1-substituted diene, the major product is typically the "ortho" isomer. With a 2-substituted diene, the "para" isomer is generally favored.

Table 3: Predicted Diels-Alder Adducts

Diene Predicted Major Product (Endo Isomer) Regiochemistry
1,3-Butadiene 2-(1-Naphthalenyl)-1,2,3,6-tetrahydropyridine-3-carbaldehyde N/A
Isoprene (2-Methyl-1,3-butadiene) 4-Methyl-2-(1-naphthalenyl)-1,2,3,6-tetrahydropyridine-3-carbaldehyde "Para" adduct
(E)-1-Methoxy-1,3-butadiene 5-Methoxy-2-(1-naphthalenyl)-1,2,3,6-tetrahydropyridine-3-carbaldehyde "Ortho" adduct

[2+2] Cycloadditions and Photochemical Pathways

While thermal [2+2] cycloadditions are generally forbidden by the Woodward-Hoffmann rules, photochemical [2+2] cycloadditions are common for α,β-unsaturated carbonyl compounds. Upon absorption of UV light, (E)-3-(1-naphthalenyl)-2-propenal can be promoted to an excited state, which can then undergo cycloaddition with another ground-state molecule to form a cyclobutane (B1203170) ring.

Studies on the closely related (E)-3-(naphthalen-1-yl)acrylic acid have shown that it readily undergoes photochemical [2+2] dimerization in both solution and the solid state to yield cyclobutane derivatives (β-truxinic acid analogues). nih.govrsc.orgresearchgate.net The reaction proceeds with high diastereoselectivity. It is expected that (E)-3-(1-naphthalenyl)-2-propenal would undergo a similar photodimerization to produce a mixture of head-to-head and head-to-tail cycloadducts, with the specific isomer distribution being dependent on the reaction conditions (e.g., solvent, presence of a template). This photochemical reactivity provides a direct route to complex cyclobutane structures. nih.govnih.gov

**Table 4: Photochemical [2+2] Dimerization of (E)-3-(1-Naphthalenyl)-2-Propenal Analogue***

Reaction Conditions Product Type Yield Reference
Solution (CDCl3), Daylight, 15 days Head-to-Tail Dimer 96% nih.gov
Solution (CH2Cl2), UV light (350 nm), 24h Head-to-Tail Dimer 88% rsc.org
Solid State, UV light (350 nm), 24h Head-to-Tail Dimer 64% rsc.org

\Data based on the reactivity of the analogous compound (E)-3-(naphthalen-1-yl)acrylic acid.*

Photochemical Reactions and Excited State Chemistry

The photochemistry of α,β-unsaturated carbonyl compounds is a rich and complex field. nih.gov The extended π-system of (E)-3-(1-naphthalenyl)-2-propenal, featuring the naphthalene chromophore, suggests that it will absorb UV light and undergo photochemical reactions. Aromatic aldehydes, in general, can act as photoinitiators for various transformations. beilstein-journals.org

Upon photoexcitation, (E)-3-(1-naphthalenyl)-2-propenal can undergo several transformations:

E/Z Isomerization: One of the most common photochemical reactions for α,β-unsaturated systems is cis-trans (E/Z) isomerization around the double bond. Irradiation can lead to a photostationary state of both the (E) and (Z) isomers.

[2+2] Cycloadditions: The excited state of the molecule can undergo intermolecular [2+2] cycloadditions with other ground-state molecules to form cyclobutane dimers. This is a common reaction for α,β-unsaturated ketones and aldehydes.

Paternò–Büchi Reaction: In the presence of other alkenes, an intermolecular [2+2] photocycloaddition between the carbonyl group and the alkene can occur, leading to the formation of oxetanes.

Photoreduction: In the presence of a hydrogen donor, the excited carbonyl group can abstract a hydrogen atom, leading to the formation of a ketyl radical, which can then dimerize to form a pinacol.

The specific photochemical behavior will be dependent on the nature of the excited state (n,π* vs. π,π*) and the solvent used. The naphthalene moiety can also participate in photochemical reactions, potentially leading to more complex product mixtures. rsc.org

Mechanistic Investigations of Derivatization Reactions

The derivatization of (E)-3-(1-naphthalenyl)-2-propenal can occur at both the aldehyde and the olefinic positions. The mechanisms of these reactions are analogous to those of other α,β-unsaturated aldehydes.

Reactions at the Aldehyde Group: The carbonyl carbon is electrophilic and is susceptible to nucleophilic attack. This leads to a variety of condensation reactions.

Wittig Reaction: Reaction with a phosphonium (B103445) ylide will replace the carbonyl oxygen with a carbon-carbon double bond, extending the conjugated system. The mechanism involves the formation of a betaine (B1666868) intermediate, followed by the elimination of triphenylphosphine (B44618) oxide to form the new alkene.

Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds (e.g., malonic esters, cyanoacetates) in the presence of a base leads to the formation of a new C=C bond at the carbonyl carbon. The mechanism involves the deprotonation of the active methylene compound to form a carbanion, which then attacks the carbonyl carbon. numberanalytics.com

Aldol (B89426) Condensation: In the presence of a base, the α-protons of another aldehyde or ketone can be removed to form an enolate, which can then attack the carbonyl carbon of (E)-3-(1-naphthalenyl)-2-propenal. numberanalytics.com

Reactions at the Olefinic Moiety (Conjugate Addition): The β-carbon of the α,β-unsaturated system is electrophilic due to resonance with the carbonyl group. This allows for 1,4-addition (Michael addition) of soft nucleophiles. pressbooks.pub

Michael Addition: Nucleophiles such as enolates, amines, and thiols can add to the β-carbon. The mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of an enolate intermediate, which is then protonated to give the final product. pressbooks.pub

Organocuprate Addition: Organocuprates (Gilman reagents) are soft nucleophiles that selectively add to the β-carbon of α,β-unsaturated aldehydes and ketones. pressbooks.pub

The mechanism of these derivatization reactions involves the formation of key intermediates such as enolates and tetrahedral intermediates, and the regioselectivity is dictated by the electronic properties of the conjugated system. nih.govmdpi.com

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the detailed structural analysis of organic molecules in solution. Through the application of one- and two-dimensional NMR experiments, the precise connectivity and spatial arrangement of atoms within (E)-3-(1-naphthalenyl)-2-propenal can be determined.

¹H NMR and ¹³C NMR Spectral Analysis in Research

The ¹H NMR spectrum of (E)-3-(1-naphthalenyl)-2-propenal is expected to provide key information regarding the number of distinct proton environments, their chemical shifts, spin-spin coupling patterns, and integration. The aldehydic proton is anticipated to appear as a doublet in the downfield region, typically between 9.5 and 10.5 ppm, due to the deshielding effect of the carbonyl group. The vinyl protons of the propenal moiety will exhibit characteristic chemical shifts and a large coupling constant (typically >15 Hz), confirming the (E)- or trans-configuration of the double bond. The protons of the naphthalene (B1677914) ring system will resonate in the aromatic region, generally between 7.0 and 8.5 ppm, with a complex splitting pattern arising from spin-spin coupling between adjacent protons.

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon framework of the molecule. The carbonyl carbon of the aldehyde is expected to be the most downfield signal, typically in the range of 190-200 ppm. The carbons of the vinyl group will appear in the olefinic region (100-150 ppm), while the carbons of the naphthalene ring will resonate in the aromatic region (120-140 ppm). The number of distinct signals in both the ¹H and ¹³C NMR spectra will be indicative of the molecule's symmetry.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for (E)-3-(1-naphthalenyl)-2-propenal

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
Aldehydic-H9.7 - 10.0d~7-8
Vinylic-H (α to CHO)6.6 - 6.9dd~15-16, ~7-8
Vinylic-H (β to CHO)7.5 - 7.8d~15-16
Naphthyl-H7.4 - 8.2m-

Table 2: Predicted ¹³C NMR Chemical Shifts for (E)-3-(1-naphthalenyl)-2-propenal

CarbonPredicted Chemical Shift (ppm)
C=O193 - 195
Vinylic-C (α to CHO)128 - 132
Vinylic-C (β to CHO)150 - 155
Naphthyl-C125 - 136

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) in Complex Structure Determination

While 1D NMR provides fundamental information, 2D NMR techniques are indispensable for unambiguously assigning all proton and carbon signals, especially in complex molecules like (E)-3-(1-naphthalenyl)-2-propenal where spectral overlap in the aromatic region is common. scribd.com

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-coupled to each other. sdsu.edu For (E)-3-(1-naphthalenyl)-2-propenal, this would reveal correlations between the aldehydic proton and the adjacent vinyl proton, as well as between the two vinyl protons. Furthermore, it would help to trace the connectivity of the protons within the naphthalene ring system. scribd.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu By analyzing the cross-peaks in the HSQC spectrum, each proton signal can be directly linked to its attached carbon atom, greatly facilitating the assignment of the ¹³C NMR spectrum.

Together, these 2D NMR experiments provide a comprehensive and unambiguous assignment of all ¹H and ¹³C NMR signals, solidifying the structural elucidation of (E)-3-(1-naphthalenyl)-2-propenal. scribd.com

Mass Spectrometry Techniques in Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of (E)-3-(1-naphthalenyl)-2-propenal. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy (typically to four or five decimal places), the elemental composition can be definitively established. For (E)-3-(1-naphthalenyl)-2-propenal, with a chemical formula of C₁₃H₁₀O, the theoretical exact mass of the molecular ion [M]⁺˙ would be calculated and compared to the experimentally determined value to confirm the molecular formula.

Fragmentation Pathway Analysis and Mechanistic Interpretation

In addition to the molecular ion, mass spectrometry, particularly with techniques like Electron Ionization (EI), causes the molecule to fragment into smaller, charged species. The pattern of these fragment ions is characteristic of the compound's structure. For aldehydes, common fragmentation pathways include the loss of a hydrogen atom (M-1) or the loss of the formyl radical (CHO, M-29). libretexts.org

For (E)-3-(1-naphthalenyl)-2-propenal, the fragmentation is expected to be influenced by the stability of the resulting ions. The mass spectrum of the related compound, cinnamaldehyde (B126680), shows a prominent molecular ion peak and significant fragments corresponding to the loss of -CHO and the formation of the stable phenyl cation. researchgate.netnist.gov By analogy, the fragmentation of (E)-3-(1-naphthalenyl)-2-propenal would likely involve the following key steps:

Formation of the Molecular Ion: The initial ionization event would produce the molecular ion [C₁₃H₁₀O]⁺˙.

Loss of a Hydrogen Radical: Cleavage of the aldehydic C-H bond would result in an [M-1]⁺ ion, [C₁₃H₉O]⁺.

Loss of the Formyl Radical: Alpha-cleavage could lead to the loss of the CHO radical, forming a stable naphthylvinyl cation [C₁₂H₉]⁺.

Formation of the Naphthyl Cation: Further fragmentation could lead to the formation of the highly stable naphthyl cation [C₁₀H₇]⁺.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of (E)-3-(1-naphthalenyl)-2-propenal

m/zProposed Fragment IonProposed Neutral Loss
182[C₁₃H₁₀O]⁺˙ (Molecular Ion)-
181[C₁₃H₉O]⁺
153[C₁₂H₉]⁺CHO˙
127[C₁₀H₇]⁺C₃H₃O˙ or C₂H₂

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. koreascience.kr These techniques are particularly useful for identifying the functional groups present in a molecule. nih.gov

For (E)-3-(1-naphthalenyl)-2-propenal, the IR spectrum is expected to show a strong, characteristic absorption band for the carbonyl (C=O) stretching vibration of the aldehyde, typically in the region of 1680-1700 cm⁻¹. The C=C stretching vibration of the conjugated double bond would likely appear around 1600-1640 cm⁻¹. The aromatic C-H stretching vibrations of the naphthalene ring will be observed above 3000 cm⁻¹, while the aldehydic C-H stretch will show a characteristic, though sometimes weak, pair of bands around 2720 and 2820 cm⁻¹. The out-of-plane C-H bending vibrations of the trans-disubstituted double bond are expected to produce a strong band in the region of 960-980 cm⁻¹.

The Raman spectrum will provide complementary information. The C=C stretching of the naphthalene ring and the propenal moiety are expected to be strong Raman scatterers due to the polarizability of the π-electron system. The symmetrical vibrations of the molecule will be more prominent in the Raman spectrum. The combination of IR and Raman data allows for a more complete vibrational analysis and confident identification of the functional groups within the molecule.

Table 4: Predicted Characteristic IR and Raman Vibrational Frequencies for (E)-3-(1-naphthalenyl)-2-propenal

Functional GroupVibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
Aromatic C-HStretching3000 - 31003000 - 3100
Aldehydic C-HStretching~2720, ~2820~2720, ~2820
C=O (Aldehyde)Stretching1680 - 1700 (Strong)1680 - 1700 (Weak)
C=C (Alkene)Stretching1600 - 16401600 - 1640 (Strong)
Aromatic C=CStretching1500 - 16001500 - 1600 (Strong)
(E)-C-H out-of-plane bendBending960 - 980 (Strong)960 - 980

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing and Conjugation Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for elucidating the electronic structure of molecules containing chromophores. In the case of (E)-3-(1-naphthalenyl)-2-propenal, this method provides critical insights into the electronic transitions within its extensively conjugated system. The molecule's structure, which incorporates a naphthalene ring, a propenylic double bond, and a carbonyl group, gives rise to a characteristic UV-Vis absorption spectrum.

The electronic spectrum of (E)-3-(1-naphthalenyl)-2-propenal is dominated by intense absorptions in the ultraviolet region, which are attributable to π→π* transitions. These transitions involve the excitation of electrons from lower-energy bonding (π) molecular orbitals to higher-energy antibonding (π*) molecular orbitals. The extended π-conjugation, which spans the entire molecule from the naphthalene nucleus to the carbonyl oxygen, significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This reduction in the HOMO-LUMO gap results in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the individual chromophoric components.

For instance, the parent α,β-unsaturated aldehyde, 2-propenal (acrolein), exhibits a primary π→π* absorption maximum at a much shorter wavelength. The introduction of the phenyl group in cinnamaldehyde (3-phenyl-2-propenal), a close structural analog, shifts this absorption to a longer wavelength. Given the more extensive aromatic system of the naphthalene group compared to a phenyl group, a further bathochromic shift is anticipated for (E)-3-(1-naphthalenyl)-2-propenal. Naphthalene itself displays strong ultraviolet absorption due to π-π* transitions. researchgate.net

In addition to the strong π→π* transitions, a much weaker absorption band, corresponding to the n→π* transition of the carbonyl group, is expected at a longer wavelength. masterorganicchemistry.com This transition involves the promotion of a non-bonding electron from one of the lone pairs on the oxygen atom to an antibonding π* orbital. These n→π* transitions are typically much less intense (have a lower molar absorptivity) than π→π* transitions. masterorganicchemistry.com

The solvent environment can influence the positions of these absorption bands. For π→π* transitions, an increase in solvent polarity often leads to a small bathochromic shift. Conversely, n→π* transitions typically exhibit a hypsochromic shift (a shift to shorter wavelengths) with increasing solvent polarity. This is because polar solvents can stabilize the non-bonding electrons in the ground state through hydrogen bonding or dipole-dipole interactions, thus increasing the energy required for the n→π* transition.

To illustrate the effect of conjugation on the UV-Vis absorption maxima, the following table presents data for related compounds.

CompoundChromophore Systemλmax (π→π*) (nm)Solvent
2-Propenal (Acrolein)C=C-C=O~210Hexane (B92381)
NaphthaleneNaphthalene ring~286Hexane
CinnamaldehydePhenyl-C=C-C=O~281Ethanol (B145695)

This table is illustrative and compiled from typical values for the listed compounds to demonstrate the effect of extending conjugation.

The data clearly indicates that increasing the extent of the conjugated π-system results in absorption at longer wavelengths. Therefore, for (E)-3-(1-naphthalenyl)-2-propenal, the principal π→π* absorption band is expected to be significantly red-shifted relative to these examples, likely appearing well into the UVA region of the electromagnetic spectrum. This detailed analysis of the UV-Vis spectrum is fundamental for understanding the electronic properties and the extent of π-electron delocalization in the molecule.

Computational and Theoretical Studies of E 3 1 Naphthalenyl 2 Propenal

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, electronic charge distributions, and other key characteristics with high accuracy.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for its balance of accuracy and computational cost. It is particularly effective for studying the ground state properties of medium to large-sized organic molecules like (E)-3-(1-naphthalenyl)-2-propenal. dntb.gov.ua

DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are employed to perform geometry optimization. nih.gov This process determines the lowest energy arrangement of atoms, corresponding to the molecule's most stable structure. The optimization provides precise data on bond lengths, bond angles, and dihedral angles. For (E)-3-(1-naphthalenyl)-2-propenal, the planarity of the propenal bridge connecting the naphthalene (B1677914) moiety is a key feature, influencing the extent of π-electron delocalization. DFT calculations can confirm the stability of the (E)-isomer and quantify the degree of twist, if any, between the naphthalene ring and the propenal group. nih.gov

Beyond geometry, DFT is used to calculate various electronic properties. The molecular electrostatic potential (MEP) map, for instance, visualizes the charge distribution on the molecule's surface, identifying regions prone to electrophilic or nucleophilic attack. nih.govresearchgate.net For (E)-3-(1-naphthalenyl)-2-propenal, the MEP would likely show negative potential around the carbonyl oxygen, indicating a site for electrophilic attack, and positive potential around the hydrogen atoms.

Table 1: Predicted Geometrical Parameters of (E)-3-(1-Naphthalenyl)-2-Propenal using DFT (Note: These are representative values based on DFT studies of similar chalcone-like molecules. Actual values would require specific calculations for this compound.)

ParameterBond/AnglePredicted Value (B3LYP/6-311G(d,p))
Bond Lengths
C=O~1.23 Å
C=C (propenal)~1.35 Å
C-C (propenal)~1.46 Å
C-C (naphthyl)~1.37 - 1.42 Å
Bond Angles
C-C=O~121°
C=C-C~125°
Dihedral Angle
Naphthyl-C=C-C~0° - 10°

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF) and more advanced post-HF methods such as Møller-Plesset perturbation theory (MP2) can provide highly accurate predictions of electronic properties. researchgate.net

Conformational Analysis and Potential Energy Surfaces

The flexibility of (E)-3-(1-naphthalenyl)-2-propenal, primarily due to rotation around the single bond connecting the naphthalene ring and the propenal moiety, gives rise to different conformers. Conformational analysis aims to identify these stable conformers and the energy barriers that separate them.

This is achieved by constructing a Potential Energy Surface (PES). A PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. rug.nl For (E)-3-(1-naphthalenyl)-2-propenal, a one-dimensional PES can be generated by systematically rotating the dihedral angle between the naphthalene ring and the propenal group and calculating the energy at each step using methods like DFT or MP2. researchgate.netnih.gov

The resulting plot would reveal energy minima corresponding to stable, planar or near-planar conformers, where π-conjugation is maximized. Energy maxima on the PES represent transition states, which are the highest energy points on the lowest energy path between two minima. The height of these energy barriers determines the rate at which the molecule can interconvert between different conformations. researchgate.net

Molecular Orbital Theory and Frontier Orbital Interactions in Reactivity Prediction

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. libretexts.orglibretexts.org A key application of MO theory in predicting chemical reactivity is the Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgresearchgate.net

The HOMO is the outermost orbital containing electrons and acts as an electron donor, making it susceptible to attack by electrophiles. youtube.com The LUMO is the innermost orbital without electrons and acts as an electron acceptor, making it the site for nucleophilic attack. wuxibiology.com The spatial distribution and energy of these orbitals are crucial for predicting how (E)-3-(1-naphthalenyl)-2-propenal will interact with other reagents.

For this molecule, the HOMO is expected to be distributed over the electron-rich naphthalene ring and the C=C double bond, while the LUMO is likely localized on the electron-deficient propenal moiety, particularly the carbonyl carbon and the β-carbon.

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity and stability. researchgate.netmdpi.com A small HOMO-LUMO gap indicates that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. researchgate.net Various global reactivity descriptors can be calculated from the HOMO and LUMO energies.

Table 2: Predicted Frontier Orbital Properties and Reactivity Descriptors (Note: Values are illustrative and based on typical results for conjugated systems.)

ParameterFormulaPredicted Value
E_HOMO -~ -6.2 eV
E_LUMO -~ -2.5 eV
Energy Gap (ΔE) E_LUMO - E_HOMO~ 3.7 eV
Ionization Potential (I) -E_HOMO~ 6.2 eV
Electron Affinity (A) -E_LUMO~ 2.5 eV
Chemical Hardness (η) (I - A) / 2~ 1.85 eV
Chemical Softness (S) 1 / (2η)~ 0.27 eV⁻¹
Electronegativity (χ) (I + A) / 2~ 4.35 eV

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, providing a powerful tool for interpreting and verifying experimental spectra.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. nih.gov These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. By comparing the calculated IR spectrum with an experimental one, chemists can assign specific absorption bands to particular vibrational modes, such as the characteristic C=O and C=C stretching frequencies in (E)-3-(1-naphthalenyl)-2-propenal. nih.gov

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) and intensities in a UV-Vis spectrum. nih.gov For a conjugated system like (E)-3-(1-naphthalenyl)-2-propenal, the calculations would predict strong absorptions in the UV region corresponding to π → π* transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.net These theoretical values can be correlated with experimental data to aid in the complete structural elucidation of the molecule.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations typically model molecules in the gas phase at 0 K, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time at finite temperatures, including the effects of a solvent. mdpi.comnih.gov

MD simulations use classical mechanics to calculate the trajectory of atoms and molecules. nih.gov By simulating (E)-3-(1-naphthalenyl)-2-propenal in a box of solvent molecules (e.g., water or an organic solvent), researchers can explore its conformational landscape in a more realistic environment. elifesciences.orgchemrxiv.org These simulations can reveal the preferred conformations in solution, the pathways of conformational changes, and how solvent molecules interact with different parts of the solute. nih.govnih.gov This information is crucial for understanding how the molecule behaves in a biological or chemical system, as solvation can significantly influence both structure and reactivity.

Investigating Biological Activities and Mechanistic Interactions Excluding Human/clinical Data

In Vitro Studies on Cellular Pathways and Molecular Targets

The biological activity of (E)-3-(1-naphthalenyl)-2-propenal can be projected based on the known reactivity of its functional groups. The electrophilic nature of the α,β-unsaturated aldehyde system, combined with the bulky, hydrophobic naphthalene (B1677914) group, suggests a high potential for interaction with various cellular components, including enzymes and receptors.

The 2-propenal group is a well-known Michael acceptor, making it highly reactive toward nucleophilic residues in proteins, particularly the thiol groups of cysteine and the imidazole (B134444) group of histidine. nih.gov This reactivity is the likely basis for its potential as an enzyme inhibitor.

Studies on acrolein, the parent compound, demonstrate that it can inhibit enzyme function through covalent modification. For instance, acrolein has been shown to inhibit the DNA binding capacity of the transcription factor NF-κB by alkylating critical cysteine and arginine residues within its DNA-binding domain. researchgate.net It is plausible that (E)-3-(1-naphthalenyl)-2-propenal would exhibit similar mechanisms, with the naphthalene moiety influencing its binding affinity and specificity for different protein targets. The addition of the naphthalene group could enhance binding to hydrophobic pockets near the active site of an enzyme, potentially increasing the efficiency or selectivity of the inhibition compared to acrolein alone.

The mechanism of inhibition is likely to be non-competitive or irreversible, resulting from the formation of stable covalent adducts with the enzyme. This type of interaction can lead to significant disruption of cellular signaling pathways that are dependent on the activity of the targeted enzymes.

For example, studies on cannabimimetic (aminoalkyl)indoles have used radioligand displacement assays to measure binding affinity for cannabinoid receptors, where aromatic moieties play a key role. future4200.com A similar approach could be employed to screen (E)-3-(1-naphthalenyl)-2-propenal against a panel of receptors to identify potential molecular targets. The propenal group could either contribute to binding or, if a covalent bond is formed with the receptor, lead to irreversible antagonism or agonism.

Antimicrobial Research in Laboratory Settings (e.g., Bacterial and Fungal Strains)

Naphthalene derivatives are widely recognized for their potent and broad-spectrum antimicrobial properties. researchgate.net Numerous studies have demonstrated the efficacy of various synthetic naphthalene-containing compounds against a range of pathogenic bacteria and fungi. This suggests that (E)-3-(1-naphthalenyl)-2-propenal is a promising candidate for antimicrobial research.

The antimicrobial activity would likely stem from a combination of the naphthalene and propenal moieties. The lipophilic naphthalene ring can facilitate the compound's passage through the microbial cell membrane. Once inside the cell, the reactive aldehyde can form covalent adducts with essential proteins and enzymes, disrupting cellular processes and leading to cell death. mdpi.com Naphthoquinones, another class of naphthalene derivatives, have shown significant activity against Gram-positive bacteria like Staphylococcus aureus. mdpi.com Similarly, newly synthesized naphtho mdpi.comnih.govmdpi.comtriazol-thiadiazin derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria. umsha.ac.ir

Naphthalene Derivative ClassTarget MicroorganismsObserved ActivityReference
NaphthofuransGram-positive and Gram-negative bacteria, FungiSignificant antimicrobial activity researchgate.net
Naphtho mdpi.comnih.govmdpi.comtriazol-thiadiazinsS. aureus, MRSA, P. aeruginosa, E. coliPotent antibacterial activity umsha.ac.ir
NaphthoquinonesGram-positive bacteria (e.g., S. aureus)Cytotoxic and antibacterial effects mdpi.com

Antifungal Activities in Cell Culture Models

The potential for significant antifungal activity is high, given that allylamine (B125299) derivatives featuring a naphthalene ring, such as terbinafine (B446), are potent antimycotic agents used in clinical practice. nih.gov Terbinafine functions by inhibiting squalene (B77637) epoxidase, a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. While (E)-3-(1-naphthalenyl)-2-propenal has a different functional group, the presence of the naphthalene ring is a key structural feature shared with effective antifungals.

In vitro studies have shown that terbinafine is highly active against dermatophytes and aspergilli. nih.gov Other naphthalene derivatives have also demonstrated potent activity against various fungal strains, including multiple species of Candida. researchgate.netumsha.ac.ir The mechanism for (E)-3-(1-naphthalenyl)-2-propenal would likely involve membrane disruption and/or covalent modification of essential fungal enzymes, similar to its proposed antibacterial action. The fungicidal or fungistatic effect would depend on the concentration and the specific fungal species being tested.

Interaction with Biomolecules (e.g., Proteins, DNA) in Model Systems

The high reactivity of the acrolein moiety is central to the interaction of (E)-3-(1-naphthalenyl)-2-propenal with biomolecules. Acrolein itself is known to readily form adducts with proteins and DNA, leading to cytotoxicity and mutagenicity. nih.gov

Protein Interactions: The α,β-unsaturated aldehyde structure facilitates Michael addition reactions with nucleophilic amino acid side chains, particularly cysteine, histidine, and lysine (B10760008). nih.gov This can result in protein carbonylation, the formation of intra- and inter-molecular cross-links, and protein aggregation. mdpi.comnih.gov Studies on acrolein have shown it disrupts chromatin assembly by forming adducts with lysine residues on histone proteins, preventing necessary post-translational modifications like acetylation. nih.gov

DNA Interactions: Acrolein is known to react with DNA bases, primarily forming acrolein-deoxyguanosine (dG) adducts. nih.govnih.gov These adducts are mutagenic and can lead to the formation of DNA-protein cross-links, which compromise the integrity of the genome and inhibit DNA repair processes. nih.gov Furthermore, some naphthyl heterocycles have been shown to act as DNA intercalating agents, a process enhanced by the presence of sulfur-containing groups, and can induce DNA cleavage upon photoactivation. rsc.org The planar naphthalene ring of (E)-3-(1-naphthalenyl)-2-propenal could potentially allow for intercalation between DNA base pairs, while the reactive aldehyde could subsequently form a covalent bond, leading to significant DNA damage.

BiomoleculeInteracting MoietyType of InteractionPotential ConsequenceReference
Proteins (Cys, His, Lys residues)2-PropenalCovalent modification (Michael addition)Enzyme inhibition, protein cross-linking, disruption of function mdpi.comnih.govnih.gov
DNA (Guanine bases)2-PropenalCovalent adduct formationMutagenesis, inhibition of DNA repair nih.govnih.gov
DNANaphthalenylIntercalationDisruption of DNA replication/transcription rsc.org

Phytochemical Significance and Plant-Based Bioactivity Research

There is no direct evidence to suggest that (E)-3-(1-naphthalenyl)-2-propenal is a naturally occurring phytochemical. However, its core structures are found widely in nature. Cinnamaldehyde (B126680), or 3-phenyl-2-propenal (B7806391), is a major constituent of cinnamon oil and possesses well-documented antimicrobial and antioxidant properties. nih.gov Various other phenolic acids and flavonoids with a C6-C3 backbone (cinnamic acid derivatives) are ubiquitous in the plant kingdom and exhibit a wide range of biological activities. nih.gov

Similarly, while naphthalene itself is not a common plant product, certain plants are known to produce naphthalene derivatives. Research into the essential oils of various plants sometimes reveals complex aromatic compounds, and ethnobotanical studies often screen plant extracts for antimicrobial and other biological activities. nih.gov Phytochemical analyses of plant extracts from genera like Rumex have identified numerous bioactive compounds, including phenolics and flavonoids, which show potent antioxidant and enzyme-inhibitory activities. nih.gov Therefore, while (E)-3-(1-naphthalenyl)-2-propenal may be a synthetic compound, its structure is inspired by classes of phytochemicals known for their significant bioactivity.

Advanced Applications in Materials Science and Chemical Synthesis

Precursor in Polymer Synthesis and Functional Material Development

The distinct chemical features of (E)-3-(1-naphthalenyl)-2-propenal make it a promising candidate for the development of novel polymers and functional materials. The presence of a polymerizable vinyl group and a bulky, rigid naphthalene (B1677914) moiety allows for the creation of polymers with unique thermal and mechanical properties.

Monomer for Conjugated Polymers and Oligomers

(E)-3-(1-naphthalenyl)-2-propenal can serve as a monomer in the synthesis of conjugated polymers and oligomers. Conjugated polymers, which feature alternating single and double bonds along their backbone, are renowned for their electronic and optical properties, making them suitable for applications in organic electronics. mdpi.com The incorporation of the naphthalene unit into a polymer backbone is a known strategy to enhance properties such as thermal stability. scispace.com

Polymers derived from naphthalene-containing monomers, such as poly(2-vinylnaphthalene), have been synthesized and characterized, demonstrating the feasibility of polymerizing vinyl-substituted naphthalene compounds. researchgate.net The polymerization of (E)-3-(1-naphthalenyl)-2-propenal could proceed through its vinyl group, leading to a polymer chain with pendant naphthylpropenal groups. These pendant groups can further influence the polymer's properties or be used for post-polymerization modifications. The resulting materials are expected to exhibit high thermal stability and potentially interesting photophysical properties due to the large aromatic naphthalene unit.

Table 1: Potential Properties of Polymers Derived from (E)-3-(1-Naphthalenyl)-2-propenal

Property Expected Characteristic Rationale
Thermal Stability High Incorporation of the rigid, thermally stable naphthalene moiety into the polymer structure. scispace.com
Solubility Moderate The bulky naphthalene group may affect chain packing, potentially improving solubility in common organic solvents compared to more crystalline polymers. scispace.com
Optical Properties Potential for Luminescence The extended π-system of the naphthalene ring can impart fluorescent or phosphorescent properties.

| Processability | Good | Soluble naphthalene-containing polymers can often be processed into films or fibers. scispace.com |

Cross-linking Agent Applications in Polymer Networks

The aldehyde functionality of (E)-3-(1-naphthalenyl)-2-propenal allows it to act as an effective cross-linking agent for creating robust polymer networks. Cross-linking is a critical process for improving the mechanical strength, thermal stability, and solvent resistance of polymeric materials. mdpi.com Aldehydes are well-known cross-linkers that react with functional groups such as hydroxyl (-OH), amine (-NH2), and amide (-CONH2) groups present in various polymer backbones. mdpi.comgoogle.com

For instance, it can be used to cross-link polymers like polyvinyl alcohol (PVA), which is rich in hydroxyl groups, or polyamines. The reaction involves the formation of acetal or imine linkages between the aldehyde group of the cross-linker and the functional groups on the polymer chains, resulting in a three-dimensional network. The bulky naphthalene group would be incorporated into the network structure, potentially enhancing the rigidity and thermal performance of the resulting material. This is analogous to the use of glutaraldehyde, a common and efficient cross-linking agent for biomaterials and other polymers. mdpi.com

Intermediate in the Synthesis of Complex Organic Molecules

The combination of an α,β-unsaturated system, an aldehyde, and a naphthalene core makes (E)-3-(1-naphthalenyl)-2-propenal a highly valuable building block in multi-step organic synthesis for constructing complex molecular architectures.

Building Block for Natural Product Synthesis

The naphthalene ring is a core structural motif found in numerous biologically active natural products. researchgate.netnih.gov Consequently, developing synthetic routes to functionalized naphthalene derivatives is a significant area of research in organic chemistry. nih.govresearchgate.net (E)-3-(1-naphthalenyl)-2-propenal serves as a versatile starting material for introducing a three-carbon chain onto the naphthalene scaffold, which can then be elaborated into more complex structures.

The α,β-unsaturated aldehyde functionality provides multiple reactive sites for various synthetic transformations, including:

Michael Additions: The β-carbon is susceptible to nucleophilic attack, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Wittig and Horner-Wadsworth-Emmons Reactions: The aldehyde group can be used to extend the carbon chain.

Reductions and Oxidations: The aldehyde and the double bond can be selectively reduced or oxidized to introduce different functional groups.

These reactions enable the construction of polycyclic natural product skeletons and other complex target molecules where the naphthalene unit is a key pharmacophore. researchgate.netresearchgate.net

Scaffold for Heterocyclic Compound Formation

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. The reactive nature of α,β-unsaturated aldehydes makes them ideal precursors for the synthesis of a wide variety of heterocyclic systems. Research has shown that naphthyl-substituted propenal derivatives are excellent scaffolds for forming fused and substituted heterocycles. researchgate.net

By reacting (E)-3-(1-naphthalenyl)-2-propenal or its close analogues with various binucleophilic reagents, a diverse range of heterocyclic compounds can be synthesized. For example, a similar precursor, (Z)-3-chloro-3-(2-naphthyl)propenal, has been successfully used to create naphthyl-substituted pyrazoles, benzodiazepines, isoxazoles, pyrimidines, quinolines, and thiophenes. researchgate.net The general strategy involves the reaction of the α,β-unsaturated system with reagents containing two nucleophilic centers, which leads to cyclization and the formation of the heterocyclic ring.

Table 2: Heterocyclic Systems Synthesized from Naphthyl-Propenal Scaffolds

Heterocycle Reagent(s) Reaction Type Reference
Quinoline Aromatic Amines Condensation/Cyclization researchgate.net
Pyrimidine Formamide / Amidines Condensation/Cyclization researchgate.netnih.gov
Thiophene Sulfanylacetic acid Condensation/Cyclization researchgate.net
Pyrazole Hydrazine Condensation/Cyclization researchgate.net
Benzodiazepine o-Phenylenediamine Condensation/Cyclization researchgate.net

| Isoxazole | Hydroxylamine | Condensation/Cyclization | researchgate.net |

These synthetic routes, including multicomponent reactions, provide efficient access to complex quinoline and pyrimidine derivatives that are valuable in drug discovery and materials science. rsc.orggrowingscience.com

Application in Dye Chemistry and Pigment Development

The extended π-conjugation of (E)-3-(1-naphthalenyl)-2-propenal, which spans the naphthalene ring and the propenal side chain, makes it an inherent chromophore. This property positions it as a valuable intermediate in the synthesis of dyes and pigments. The naphthalene moiety is a well-established component in the design of colorants, contributing to their color and stability. nbinno.comnbinno.com

Naphthaldehyde derivatives are used as precursors for various classes of dyes. For instance, they can be condensed with compounds containing active methylene (B1212753) groups or with aromatic amines to form Schiff base dyes. rsc.org Research has demonstrated the synthesis of naphthaldehyde-based Schiff base dyes that exhibit interesting photophysical properties like aggregation-induced emission and mechanochromic luminescence. rsc.org

Furthermore, naphthaldehydes are key starting materials for more complex colorants. 2-Hydroxy-1-naphthaldehyde is a known precursor for C.I. Pigment Yellow 101. dyestuffintermediates.com Similarly, nitro-substituted naphthaldehydes have been used to synthesize "peri-naphthindigo" dyes, which are intensely colored compounds. acs.org The aldehyde group in (E)-3-(1-naphthalenyl)-2-propenal can be readily transformed into other functional groups, such as by coupling with diazonium salts after conversion to a naphthol derivative, to produce a wide range of azo dyes. researchgate.net The specific shade and properties of the resulting dye can be fine-tuned by introducing different substituents onto the naphthalene ring or by modifying the synthetic pathway.

Role in Sensor Development and Chemo/Biosensor Design

The unique chemical architecture of (E)-3-(1-naphthalenyl)-2-propenal, which combines a reactive α,β-unsaturated aldehyde system with the photophysically active naphthalene moiety, positions it as a significant compound in the field of materials science, particularly for the development of advanced sensors. While direct applications of this specific molecule in commercially available sensors are not extensively documented, its structural components are hallmarks of successful chemo- and biosensor design. Research into analogous compounds, particularly naphthaldehyde and cinnamaldehyde (B126680) derivatives, provides a strong basis for its potential applications in this domain.

The primary mechanism through which (E)-3-(1-naphthalenyl)-2-propenal is explored for sensor development is through the strategic modification of its propenal group to create selective fluorescent and colorimetric probes. The naphthalene unit serves as a fluorophore, a molecule that can re-emit light upon light excitation. The propenal group, on the other hand, acts as a versatile reaction site and a recognition element.

One of the key strategies involves the synthesis of Schiff base derivatives. By reacting the aldehyde group of (E)-3-(1-naphthalenyl)-2-propenal with various amines, researchers can create a class of compounds known as Schiff bases. These derivatives are well-regarded for their ability to coordinate with metal ions. This coordination can lead to significant changes in the electronic properties of the naphthalene fluorophore, resulting in either an enhancement ("turn-on") or quenching ("turn-off") of its fluorescence. This phenomenon, known as chelation-enhanced fluorescence (CHEF), is a powerful tool for the detection of specific metal ions. For instance, Schiff bases derived from 2-hydroxy-1-naphthaldehyde have demonstrated high selectivity and sensitivity for detecting ions such as Al³⁺ and Zn²⁺. tandfonline.comnih.gov

The design of these sensors can be tailored to detect a wide array of analytes. The choice of the amine used to form the Schiff base plays a crucial role in determining the selectivity of the resulting sensor. By incorporating specific functional groups into the amine, it is possible to create binding pockets that are highly specific for a particular metal ion or other target molecules.

Another avenue of exploration for (E)-3-(1-naphthalenyl)-2-propenal in sensor technology lies in leveraging the reactivity of its acrolein core. Acrolein and its derivatives are known to undergo Michael addition reactions with nucleophiles such as thiols. This reactivity can be harnessed to develop sensors for biologically important thiols like cysteine and glutathione. In such a sensor, the fluorescence of the naphthalene moiety might be initially quenched. Upon reaction with a thiol, the electronic structure of the molecule is altered, leading to a restoration of fluorescence and signaling the presence of the analyte.

The development of fluorescent probes based on naphthaldehyde derivatives for pH sensing is also an area of active research. nih.gov The photophysical properties of the naphthalene ring can be sensitive to the local proton concentration. By incorporating acidic or basic functional groups, it is possible to create sensors whose fluorescence intensity or emission wavelength changes in response to pH variations. This is particularly valuable for imaging pH changes within biological systems, such as in different cellular compartments. nih.gov

The following table summarizes the potential sensor applications of (E)-3-(1-naphthalenyl)-2-propenal based on the functionalities of its constituent parts and research on analogous compounds.

Sensor Type Target Analyte Sensing Mechanism Potential Application Areas
Fluorescent Chemosensor Metal Ions (e.g., Al³⁺, Zn²⁺)Chelation-Enhanced Fluorescence (CHEF)Environmental monitoring, industrial process control, biological imaging
Fluorescent Biosensor Biothiols (e.g., Cysteine)Michael Addition leading to fluorescence modulationMedical diagnostics, cellular imaging
pH Sensor H⁺/OH⁻pH-dependent fluorescenceBiological research, clinical diagnostics

It is important to note that the practical development of sensors based on (E)-3-(1-naphthalenyl)-2-propenal requires careful optimization of its molecular structure to achieve high selectivity, sensitivity, and stability. Factors such as the substitution pattern on the naphthalene ring and the nature of the Schiff base or other derivatives play a critical role in the sensor's performance. Future research in this area is likely to focus on the synthesis and characterization of novel derivatives of (E)-3-(1-naphthalenyl)-2-propenal and the evaluation of their performance in real-world sensing applications.

Analytical Methodologies for Detection, Quantification, and Purification

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation and analysis of 2-Propenal, 3-(1-naphthalenyl)-, (E)- from complex mixtures and for the determination of its purity. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most pertinent techniques.

High-Performance Liquid Chromatography (HPLC) Method Development for Purity

Reversed-phase HPLC (RP-HPLC) is the method of choice for assessing the purity of 2-Propenal, 3-(1-naphthalenyl)-, (E)- due to its polarity. The separation is typically achieved on a C18 stationary phase, which effectively retains the nonpolar naphthalene (B1677914) ring, while a mobile phase gradient allows for the elution of the compound and any impurities with differing polarities.

A typical HPLC method for the purity analysis of this compound and related chalcone (B49325) derivatives would involve a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water. ptfarm.plnih.gov The addition of a small percentage of acid, such as phosphoric acid, to the aqueous phase can improve peak shape and resolution. nih.gov Detection is most effective using a UV detector, as the extended conjugation of the molecule results in strong absorbance in the UV region. The detection wavelength is often set around the absorption maximum of the analyte, which for similar structures is in the 280-320 nm range. nih.gov

Table 1: Illustrative HPLC Method Parameters for Purity Analysis
ParameterCondition
ColumnReversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase AWater with 0.1% Phosphoric Acid
Mobile Phase BAcetonitrile
GradientStart with a higher concentration of A, increasing to a higher concentration of B over 20-30 minutes
Flow Rate1.0 mL/min
DetectionUV at 280 nm or 320 nm
Injection Volume10-20 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Purity

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities in a sample of 2-Propenal, 3-(1-naphthalenyl)-, (E)-. For trace analysis, derivatization may be necessary to improve the volatility and thermal stability of the analyte and to enhance its chromatographic and mass spectrometric properties.

The electron ionization (EI) mass spectrum of 2-Propenal, 3-(1-naphthalenyl)-, (E)- is expected to show a prominent molecular ion peak (M+) due to the stability of the aromatic system. The fragmentation pattern would likely involve cleavage of the propenal side chain. Key fragments would be anticipated from the loss of the formyl group (-CHO), leading to a significant ion, and fragmentation of the alkene chain. The naphthalene moiety itself is expected to be a stable fragment. Predicted mass-to-charge ratios for various adducts of the molecule can be found in chemical databases. uni.lu

Table 2: Predicted GC-MS Fragmentation and Adducts
Adduct/FragmentPredicted m/z
[M]+182.07
[M+H]+183.08
[M+Na]+205.06
[M-H]-181.07

Spectrophotometric Methods for Quantitative Analysis

UV-Visible spectrophotometry is a straightforward and effective method for the quantitative analysis of 2-Propenal, 3-(1-naphthalenyl)-, (E)-, provided that it is the only absorbing species in the sample solution within the wavelength range of interest. The technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. foodb.ca

The extended π-system of 2-Propenal, 3-(1-naphthalenyl)-, (E)-, resulting from the conjugation of the naphthalene ring, the double bond, and the carbonyl group, leads to strong absorption in the UV region. The wavelength of maximum absorbance (λmax) is typically determined by scanning a dilute solution of the pure compound in a suitable solvent, such as ethanol (B145695) or methanol, across the UV-Vis spectrum. science-softcon.de For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax.

Table 3: Typical Parameters for Spectrophotometric Analysis
ParameterSpecification
SolventEthanol or Methanol (UV grade)
Wavelength Range200-400 nm for spectrum acquisition
λmax (estimated)Approximately 280-320 nm
Calibration RangeDependent on molar absorptivity, typically in the µg/mL range

Sample Preparation Strategies for Complex Matrix Analysis

When analyzing 2-Propenal, 3-(1-naphthalenyl)-, (E)- in complex matrices such as environmental water or biological samples, a robust sample preparation procedure is essential to remove interfering substances and to concentrate the analyte to a detectable level. researchgate.net Solid-phase extraction (SPE) is a widely used technique for this purpose. hmdb.ca

For aqueous samples, a reversed-phase SPE cartridge (e.g., C18) can be employed. The sample is passed through the conditioned cartridge, and the nonpolar analyte is retained on the sorbent while polar interferences are washed away. The analyte is then eluted with a small volume of an organic solvent like acetonitrile or methanol. This procedure not only cleans up the sample but also concentrates the analyte, thereby increasing the sensitivity of the subsequent analysis by HPLC or GC-MS. researchgate.nethmdb.ca

Advanced Purification Techniques (e.g., Crystallization, Column Chromatography Optimization)

The synthesis of 2-Propenal, 3-(1-naphthalenyl)-, (E)- often results in a crude product that requires purification to remove unreacted starting materials, by-products, and other impurities. Crystallization and column chromatography are the primary techniques for obtaining the compound in high purity.

Crystallization: This is a common method for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. For chalcone-like compounds, ethanol is often a suitable recrystallization solvent. uni.lu The crude product is dissolved in a minimal amount of hot solvent, and upon slow cooling, the pure compound crystallizes out, leaving the impurities in the solution.

Column Chromatography: This technique is highly effective for separating compounds based on their differential adsorption to a stationary phase. For the purification of 2-Propenal, 3-(1-naphthalenyl)-, (E)-, silica (B1680970) gel is a common stationary phase. The separation is achieved by eluting the column with a mobile phase of appropriate polarity. A mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is often used. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds of increasing polarity. The fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product.

Table 4: Common Purification Parameters
TechniqueParameterTypical Conditions
Column ChromatographyStationary PhaseSilica Gel (60-120 mesh)
Mobile PhaseHexane/Ethyl Acetate gradient (e.g., 9:1 to 7:3)
CrystallizationSolventEthanol
ProcedureDissolve in hot solvent, cool slowly to induce crystallization

Q & A

Q. What interdisciplinary approaches enhance applications in materials science or medicinal chemistry?

  • Methodology : Collaborate with material scientists to assess the compound’s utility in organic electronics (e.g., OLEDs) via hole-transport measurements. For medicinal applications, integrate pharmacokinetic studies (e.g., microsomal stability) with in vivo efficacy models. Use machine learning to optimize multi-objective properties (e.g., solubility vs. potency) .

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